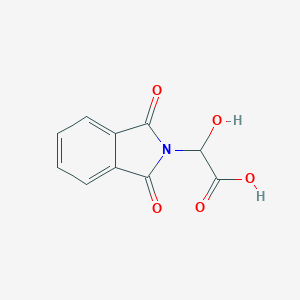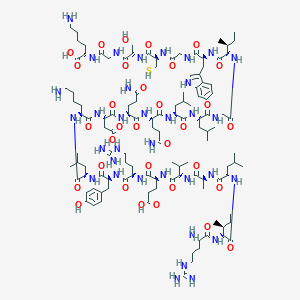
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, also known as AOD-9604, is a peptide fragment derived from the human growth hormone. It has gained interest in the scientific community due to its potential use in treating obesity and other metabolic disorders.
Mecanismo De Acción
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH works by mimicking the action of the natural growth hormone-releasing hormone (GHRH). It stimulates the pituitary gland to release more growth hormone, which in turn promotes the breakdown of fat cells and the release of fatty acids into the bloodstream. This process is known as lipolysis and is the main mechanism by which H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH promotes weight loss.
Efectos Bioquímicos Y Fisiológicos
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has several biochemical and physiological effects, including the stimulation of lipolysis, the inhibition of lipogenesis (the process of fat cell formation), and the improvement of insulin sensitivity. It also has anti-inflammatory properties and can reduce oxidative stress, which may contribute to its beneficial effects on metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, its use in animal studies may be limited by its short half-life and the need for frequent dosing.
Direcciones Futuras
There are several future directions for research on H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, including the development of more stable and longer-acting analogs, the investigation of its potential use in other metabolic disorders, such as diabetes and non-alcoholic fatty liver disease, and the exploration of its mechanism of action at the molecular level.
Conclusion
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH is a synthetic peptide that has gained interest in the scientific community due to its potential use in treating obesity and other metabolic disorders. Its mechanism of action involves the stimulation of lipolysis and the improvement of insulin sensitivity. While there is still much to learn about H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH, it holds promise as a potential therapeutic agent for metabolic disorders.
Métodos De Síntesis
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH is a synthetic peptide that is produced using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can produce large quantities of pure peptide with high yield and purity.
Aplicaciones Científicas De Investigación
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH has been the subject of numerous scientific studies, mainly focused on its potential use in treating obesity and other metabolic disorders. One study found that H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH can reduce body weight and fat mass in obese individuals, without affecting lean body mass. Another study showed that H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH can improve insulin sensitivity and glucose metabolism in obese mice.
Propiedades
Número CAS |
117137-84-5 |
|---|---|
Nombre del producto |
H-Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys-Ser-Gly-Lys-OH |
Fórmula molecular |
C119H196N34O32S |
Peso molecular |
2647.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C119H196N34O32S/c1-16-64(13)96(115(182)149-84(51-68-53-131-72-28-19-18-26-70(68)72)101(168)132-55-91(159)137-87(58-186)113(180)150-86(57-154)102(169)134-54-90(158)136-78(117(184)185)30-21-23-43-121)151-92(160)56-133-100(167)79(46-59(3)4)143-110(177)82(49-62(9)10)144-107(174)76(37-40-89(124)157)140-105(172)75(36-39-88(123)156)141-112(179)85(52-94(163)164)147-103(170)73(29-20-22-42-120)139-109(176)81(48-61(7)8)145-111(178)83(50-67-32-34-69(155)35-33-67)146-104(171)74(31-25-45-130-119(127)128)138-106(173)77(38-41-93(161)162)142-114(181)95(63(11)12)152-98(165)66(15)135-108(175)80(47-60(5)6)148-116(183)97(65(14)17-2)153-99(166)71(122)27-24-44-129-118(125)126/h18-19,26,28,32-35,53,59-66,71,73-87,95-97,131,154-155,186H,16-17,20-25,27,29-31,36-52,54-58,120-122H2,1-15H3,(H2,123,156)(H2,124,157)(H,132,168)(H,133,167)(H,134,169)(H,135,175)(H,136,158)(H,137,159)(H,138,173)(H,139,176)(H,140,172)(H,141,179)(H,142,181)(H,143,177)(H,144,174)(H,145,178)(H,146,171)(H,147,170)(H,148,183)(H,149,182)(H,150,180)(H,151,160)(H,152,165)(H,153,166)(H,161,162)(H,163,164)(H,184,185)(H4,125,126,129)(H4,127,128,130)/t64-,65-,66-,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-/m0/s1 |
Clave InChI |
PBKBSKTYOPFGSZ-HEQQLXNASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N |
Secuencia |
RILAVERYLKDQQLLGIWGCSGK |
Sinónimos |
HIV ENVELOPE PROTEIN (GP41) FRAGMENT 579-601 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



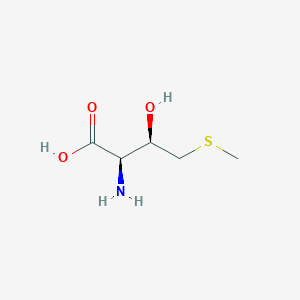
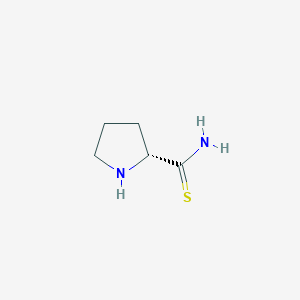
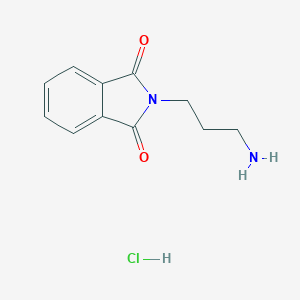
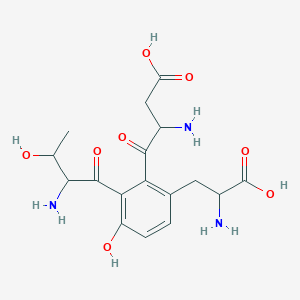
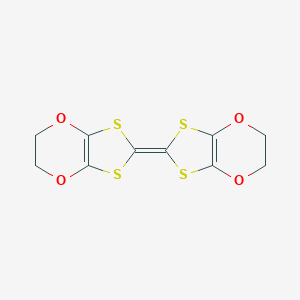
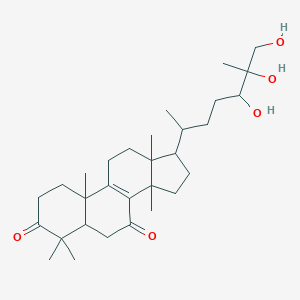
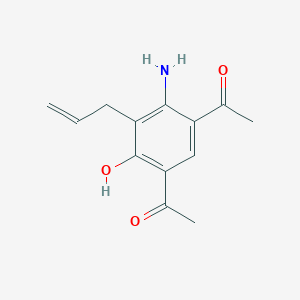
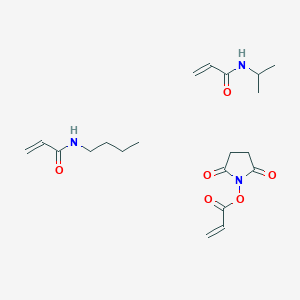
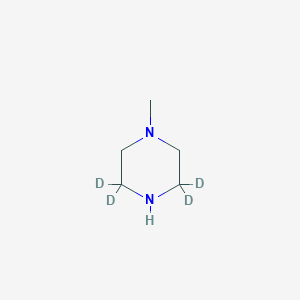
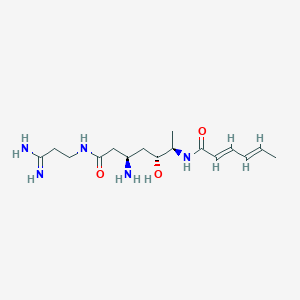
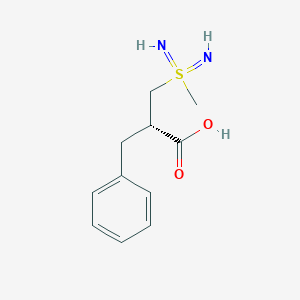
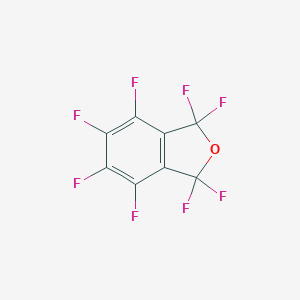
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
